molecular formula C12H18N2O2 B8515415 (4-Dimethylamino-benzylamino)-acetic acid methyl ester

(4-Dimethylamino-benzylamino)-acetic acid methyl ester

Cat. No.: B8515415
M. Wt: 222.28 g/mol
InChI Key: JVDPLCJXWAPVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Dimethylamino-benzylamino)-acetic acid methyl ester is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-[[4-(dimethylamino)phenyl]methylamino]acetate

InChI

InChI=1S/C12H18N2O2/c1-14(2)11-6-4-10(5-7-11)8-13-9-12(15)16-3/h4-7,13H,8-9H2,1-3H3

InChI Key

JVDPLCJXWAPVKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 50 g (335 mmol) of 4-aminobenzaldehyde in 1000 ml of CH2Cl2, 67.3 g (536 mmol) of glycine methylester hydrochloride, 182 ml (1305 mmol) of triethylamine and 70 g of MgSO4 are successively added at 0-5° C. The mixture is stirred at r.t. for 18 h and filtered through celite. The filtrate is concentrated under reduced pressure and the residue is diluted with AcOEt. Et3N-hydrochloride is filtered off and the filtrate is concentrated under reduced pressure in an azeotropic manner using toluene to give crude mine. To a solution of the crude imine in 500 ml of THF and 500 ml of MeOH, 18 g (475 mmol) of NaBH4 is added portionwise at −20˜−10° C. and the mixture is stirred for 1 h. The reaction mixture is slowly quenched with sat. aqueous NH4Cl and then extracted with CH2Cl2. The combined extracts are washed with H2O, brine, dried over MgSO4 and concentrated under reduced pressure. The residue is purified by CC on silica gel (n-Hexane:AcOEt=5:1˜1:1) to provide the title compound as pale yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
67.3 g
Type
reactant
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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